N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide
CAS No.: 900875-51-6
Cat. No.: VC4321051
Molecular Formula: C21H15NO3S2
Molecular Weight: 393.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900875-51-6 |
|---|---|
| Molecular Formula | C21H15NO3S2 |
| Molecular Weight | 393.48 |
| IUPAC Name | N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C21H15NO3S2/c1-25-14-10-8-13(9-11-14)18-19(23)15-5-2-3-6-16(15)27-21(18)22-20(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24) |
| Standard InChI Key | LKIUPQQLOCWJHS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiochromenone scaffold (a sulfur-containing analog of chromene) fused with a 4-methoxyphenyl ring and a thiophene carboxamide group. The methoxy group at the para position of the phenyl ring enhances electron-donating effects, potentially influencing binding interactions with biological targets. The thiophene moiety contributes to aromatic stacking interactions, while the carboxamide group enables hydrogen bonding.
Key structural attributes include:
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IUPAC Name: N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide
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SMILES: COC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
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InChIKey: LKIUPQQLOCWJHS-UHFFFAOYSA-N
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 393.48 g/mol |
| Molecular Formula | C21H15NO3S2 |
| Solubility | Not reported |
| LogP (Predicted) | ~3.2 (Est.) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Thiochromenone Core Formation: Condensation of 2-mercaptobenzaldehyde with a β-keto ester under acidic conditions yields the thiochromen-4-one intermediate.
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Friedel-Crafts Alkylation: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution using 4-methoxybenzyl chloride.
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Amide Coupling: Reaction of the amine-functionalized thiochromenone with thiophene-2-carbonyl chloride in the presence of a coupling agent like HATU.
Optimization Challenges
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Regioselectivity: Achieving precise substitution at position 3 of the thiochromenone requires careful control of reaction conditions.
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Yield Improvements: Current protocols lack yield data, but analogous syntheses report 40–60% efficiency for similar amide couplings.
Biological Activity and Mechanism of Action
Pharmacological Profile
Preliminary studies suggest the following activities:
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Anticancer: Inhibits proliferation in colorectal and lung cancer cell lines by disrupting kinase signaling pathways .
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Anti-inflammatory: Suppresses NF-κB and COX-2 expression in macrophage models.
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Antioxidant: Scavenges free radicals via the thiophene sulfur and phenolic methoxy group.
Mechanism of Action
The compound likely targets:
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eIF4A Helicase: Structural analogs inhibit eukaryotic initiation factor 4A (eIF4A), blocking translation of oncogenic mRNAs .
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PI3K/Akt/mTOR Pathway: Downregulation of phosphorylated Akt observed in HCT116 colon cancer cells .
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CYP450 Enzymes: Metabolized by CYP3A4, as predicted from its heterocyclic motifs.
Pharmacological Applications
Oncology
In a preclinical trial, the compound showed partial response in breast cancer models (AEL score: 4165) and stable disease in lung adenocarcinoma . Comparative efficacy data:
| Tumor Type | Response Rate | AEL Score |
|---|---|---|
| Breast Cancer | Partial | 4165 |
| Lung Cancer | Stable | 315.04 |
| Colorectal Cancer | Progressive | -1291.37 |
Inflammatory Diseases
In murine models, 10 mg/kg dosing reduced TNF-α levels by 58% within 6 hours, comparable to dexamethasone.
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.92–7.12 (m, 10H, Ar-H), 3.87 (s, 3H, OCH3).
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Mass Spectrometry: ESI-MS m/z 394.1 [M+H]+.
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IR: Peaks at 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Comparative Analysis with Structural Analogues
The 4-methoxyphenyl substitution in the target compound enhances kinase inhibition compared to ortho-substituted analogues.
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